molecular formula C7H11N3O B1388386 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide CAS No. 861586-14-3

1,3,5-Trimethyl-1H-pyrazole-4-carboxamide

Cat. No. B1388386
M. Wt: 153.18 g/mol
InChI Key: ALLQXNNDLWBTGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as pyrazole-4-carboxamides, has been reported in the literature . These compounds are typically synthesized via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine .


Molecular Structure Analysis

The molecular structure of “1,3,5-Trimethyl-1H-pyrazole-4-carboxamide” can be inferred from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The 1,3,5-Trimethyl indicates that there are methyl groups attached to the 1st, 3rd, and 5th positions of the pyrazole ring. The 4-carboxamide indicates that there is a carboxamide group attached to the 4th position of the pyrazole ring .

Scientific Research Applications

Pest Control

  • Scientific Field: Agricultural Chemistry
  • Application Summary: 1,3,5-Trimethylpyrazole-containing malonamide derivatives based on pyflubumide have been designed, synthesized, and characterized . These compounds have shown promising results in controlling pests such as Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .
  • Methods of Application: The compounds were synthesized and characterized using 1H-NMR, 13C-NMR, and high-resolution mass spectra (HRMS) . They were then applied at concentrations ranging from 50 to 400 µg/mL .
  • Results: Most of the target compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL . Some compounds showed potent anti-aphid activity against Aphis craccivora at a concentration of 200 µg/mL .

Fluorescence Studies

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
  • Methods of Application: The synthesis of these compounds was achieved via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
  • Results: The synthesized 1,3,5-trisubstituted-1H-pyrazole shows different colors from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . One of the compounds was found to have excellent selectivity for Ag+ detection .

Synthesis of New Malonamide Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: New 1,3,5-trimethylpyrazole-containing malonamide derivatives based on pyflubumide have been designed, synthesized, and characterized . These compounds have shown good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .
  • Methods of Application: The compounds were synthesized and characterized using 1H-NMR, 13C-NMR, and high-resolution mass spectra (HRMS) . They were then applied at concentrations ranging from 50 to 400 µg/mL .
  • Results: Most of the target compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL . Some compounds showed potent anti-aphid activity against Aphis craccivora at a concentration of 200 µg/mL .

Fluorescent Probe for Metal Ion Detection

  • Scientific Field: Analytical Chemistry
  • Application Summary: 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, have been used as a metal ion fluorescent probe . These compounds have excellent selectivity for Ag+ detection .
  • Methods of Application: The synthesis of these compounds was achieved via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
  • Results: The synthesized 1,3,5-trisubstituted-1H-pyrazole shows different colors from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . One of the compounds was found to have excellent selectivity for Ag+ detection .

Organic Chemical Synthesis Intermediate

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is used as an organic chemical synthesis intermediate . This means it can be used in the production of a variety of other chemicals in the field of organic chemistry .
  • Methods of Application: As an intermediate, it is used in various chemical reactions to produce other compounds . The specific methods of application would depend on the particular synthesis process being carried out .
  • Results: The outcomes of using this compound as a synthesis intermediate would vary depending on the specific chemical reactions and the compounds being synthesized .

Synthesis of Pyrazoline Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic . They also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant and anti-inflammatory .
  • Methods of Application: The synthesis of these compounds was achieved via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
  • Results: The synthesized 1,3,5-trisubstituted-1H-pyrazole shows different colors from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . One of the compounds was found to have excellent selectivity for Ag+ detection .

Future Directions

The future directions for “1,3,5-Trimethyl-1H-pyrazole-4-carboxamide” could involve further studies on its synthesis, properties, and potential applications. Given the biological activities observed in some pyrazole derivatives, it could be of interest to explore the potential biological activities of “1,3,5-Trimethyl-1H-pyrazole-4-carboxamide” and its derivatives .

properties

IUPAC Name

1,3,5-trimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4-6(7(8)11)5(2)10(3)9-4/h1-3H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLQXNNDLWBTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trimethyl-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Xie, T Liu, G Yang, J Yuan, X Kong, T Xu… - Chinese Journal of …, 2013 - sioc-journal.cn
为寻求具有较高生物活性的农药新品种, 采用活性基团拼接法, 将 1, 3, 5-三甲基-1H-吡唑-4-甲酰胺结构和二芳基醚结构进行活性亚结构拼接, 设计并合成了 10 个未见文献报道的 N-烷氧羰基-N…
Number of citations: 6 sioc-journal.cn
谢峰, 刘婷婷, 杨果, 袁静, 孔小林, 许天明, 谭成侠 - 有机化学, 2013 - sioc-journal.cn
为寻求具有较高生物活性的农药新品种, 采用活性基团拼接法, 将1, 3, 5-三甲基-1H-吡唑-4-甲酰胺结构和二芳基醚结构进行活性亚结构拼接, 设计并合成了10 个未见文献报道的N-烷氧羰基-N-…
Number of citations: 3 sioc-journal.cn

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